molecular formula C11H11N5O2 B171668 2,4-Diamino-6-p-carboxyanilinopyrimidine CAS No. 115782-10-0

2,4-Diamino-6-p-carboxyanilinopyrimidine

Katalognummer: B171668
CAS-Nummer: 115782-10-0
Molekulargewicht: 245.24 g/mol
InChI-Schlüssel: IQFWENCBWDXNGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diamino-6-p-carboxyanilinopyrimidine is a compound that features a pyrimidine ring substituted with amino groups at the 2 and 6 positions, and an amino group at the 4 position, which is further connected to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-p-carboxyanilinopyrimidine typically involves the formation of the pyrimidine ring followed by its functionalization. One common method involves the reaction of 2,6-diaminopyrimidine with 4-aminobenzoic acid under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diamino-6-p-carboxyanilinopyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2,4-Diamino-6-p-carboxyanilinopyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Diamino-6-p-carboxyanilinopyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in folate metabolism, thereby affecting cell division and growth. The pathways involved include the inhibition of dihydrofolate reductase, which is crucial for DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Diamino-6-p-carboxyanilinopyrimidine is unique due to its specific substitution pattern on the pyrimidine ring and its connection to the benzoic acid moiety. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .

Eigenschaften

CAS-Nummer

115782-10-0

Molekularformel

C11H11N5O2

Molekulargewicht

245.24 g/mol

IUPAC-Name

4-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid

InChI

InChI=1S/C11H11N5O2/c12-8-5-9(16-11(13)15-8)14-7-3-1-6(2-4-7)10(17)18/h1-5H,(H,17,18)(H5,12,13,14,15,16)

InChI-Schlüssel

IQFWENCBWDXNGG-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N

Kanonische SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=NC(=C2)N)N

Synonyme

2,4-diamino-6-p-carboxyanilinopyrimidine

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.